molecular formula C2H4N6 B1210988 1,2,4,5-Tetrazine-3,6-diamine CAS No. 19617-90-4

1,2,4,5-Tetrazine-3,6-diamine

Cat. No. B1210988
CAS RN: 19617-90-4
M. Wt: 112.09 g/mol
InChI Key: JOYXTMYVRNWHNJ-UHFFFAOYSA-N
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Patent
US05281706

Procedure details

This invention is a method of making 3,6-diamino-1,2,4,5,-tetrazine (compound 5, DATZ). Triaminoguanidine monohydrochloride (compound 1) in water solution is combined with 2,4-pentanedione (compound 2) to form a precipitate comprised of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (compound 3). A mixture of compound 3 in a suitable solvent is contacted with nitric oxide (NO) or nitrogen dioxide (NO2) to form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (compound 4). The NO or NO2 is then removed from the mixture by passing an inert gas through the mixture or, alternatively, compound 4 is separated from the mixture and mixed with fresh solvent to form a mixture free of NO and NO2. The mixture is contacted with ammonia (NH3), first at a temperature below about 35 C and then at a temperature above about 50 C, to form 3,6-diamino-1,2,4,5-tetrazine and 3,5-dimethyl-lH-pyrazole (compound 7). A preferred solvent is 1-methyl-2-pyrrolidinone (NMP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Triaminoguanidine monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NC1N=NC(N)=NN=1.Cl.NN=C(N)N(N)N.CC(=O)CC(=O)C.[CH3:24][C:25]1[CH:29]=[C:28]([CH3:30])[N:27]([C:31]2[NH:32][NH:33][C:34]([N:37]3[C:41]([CH3:42])=[CH:40][C:39]([CH3:43])=[N:38]3)=[N:35][N:36]=2)[N:26]=1.[N]=O.[N+]([O-])=O>O>[CH3:24][C:25]1[CH:29]=[C:28]([CH3:30])[N:27]([C:31]2[N:32]=[N:33][C:34]([N:37]3[C:41]([CH3:42])=[CH:40][C:39]([CH3:43])=[N:38]3)=[N:35][N:36]=2)[N:26]=1 |f:1.2,^1:43,45|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NC(=NN1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NC(=NN1)N
Step Six
Name
Triaminoguanidine monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NN=C(N(N)N)N
Step Seven
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NN=C(N(N)N)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a precipitate

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C=1N=NC(=NN1)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.